molecular formula C11H17BrF3NO3 B2623215 Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 2101206-52-2

Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B2623215
CAS No.: 2101206-52-2
M. Wt: 348.16
InChI Key: MTHBKYXJSOPDME-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its unique piperidine ring structure substituted with bromine, hydroxyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

    Carboxylation: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and a suitable carboxylating agent.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form ketones or reduction to form alkanes.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alkanes or alcohols.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Reagent in Reactions: Employed in various organic reactions to introduce specific functional groups.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of drug candidates due to its unique structural features.

    Biological Studies: Utilized in studies to understand the interaction of piperidine derivatives with biological targets.

Industry:

    Material Science: Possible applications in the development of new materials with specific properties.

    Agrochemicals: Used in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

  • Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
  • Tert-butyl 3,4-trans-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: The position and presence of substituents like bromine and hydroxyl groups can significantly affect the compound’s reactivity and interaction with other molecules.
  • Unique Features: The presence of the trifluoromethyl group in tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate imparts unique electronic properties, enhancing its stability and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrF3NO3/c1-9(2,3)19-8(17)16-5-4-10(18,7(12)6-16)11(13,14)15/h7,18H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHBKYXJSOPDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)Br)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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